molecular formula C25H26O6 B1676972 Naveglitazar CAS No. 476436-68-7

Naveglitazar

Numéro de catalogue: B1676972
Numéro CAS: 476436-68-7
Poids moléculaire: 422.5 g/mol
Clé InChI: OKJHGOPITGTTIM-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le navéglitazar est un composé synthétique qui appartient à la classe des composés organiques connus sous le nom de diphényléthers. Il s’agit d’un agoniste double du récepteur activé par les proliférateurs de peroxysomes (PPAR) α-γ, dominant γ et non thiozolidinedione. Ce composé a montré un potentiel dans l’abaissement du glucose et a été étudié pour ses effets sur le diabète sucré, non insulinodépendant .

Méthodes De Préparation

Le navéglitazar peut être synthétisé par différentes voies chimiques. L’une des principales méthodes consiste à faire réagir de l’acide benzènepropanoïque avec de l’α-méthoxy-4-[3-(4-phénoxyphénoxy)propoxy] dans des conditions spécifiques. La voie de synthèse comprend des étapes telles que l’inversion chirale enzymatique, l’hydroxylation aromatique, la déshydrogénation oxydative et diverses voies de conjugaison de phase II . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est synthétisé dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

Le navéglitazar subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent les oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

    Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

    Conjugaison de phase II : Cela implique l’ajout d’un groupe conjugué au composé, tel que le sulfate ou le glucuronide.

Les principaux produits formés à partir de ces réactions comprennent le para-hydroxy navéglitazar et son conjugué sulfate .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Scientific Research Applications

  • Diabetes Management :
    • Naveglitazar was primarily developed to manage type 2 diabetes. In preclinical studies, it demonstrated significant glucose-lowering effects in various animal models, particularly in diabetic mice .
    • Clinical trials indicated that this compound could improve insulin sensitivity and lipid profiles, although these studies were ultimately halted due to safety concerns .
  • Toxicological Studies :
    • Extensive toxicological evaluations were conducted to assess the safety profile of this compound. A two-year study in F344 rats revealed increased incidences of neoplasms, particularly urinary bladder tumors in females, which led to the discontinuation of its development .
    • The study showed dose-responsive relationships between this compound administration and adverse health outcomes, including cardiac lesions and neoplasms .
  • Pharmacokinetics :
    • Research on the disposition and metabolism of this compound indicated that it was well absorbed and moderately metabolized across species (mice, rats, monkeys). The primary excretory pathway was via feces, with significant protein binding observed (>99%) .

Case Study 1: Efficacy in Animal Models

In studies involving db/db mice (a model for type 2 diabetes), this compound treatment resulted in significant reductions in plasma glucose levels and improvements in lipid profiles over a four-week period. Doses ranged from 0.03 to 50 mg/kg/day, demonstrating a clear dose-dependent response .

Case Study 2: Toxicity Assessment

A pivotal study assessed the long-term toxicity of this compound through a two-year feeding trial in F344 rats. Results indicated serious adverse effects including increased mortality linked to cardiac issues and the development of various tumors. The findings underscored the need for rigorous safety evaluations for drugs targeting PPAR pathways .

Comparative Analysis with Other PPAR Agonists

CompoundTypeDevelopment StatusKey Findings
This compoundDual AgonistDiscontinuedCarcinogenic effects observed in animal studies
PioglitazonePPARγ AgonistApprovedEffective for diabetes management but linked to weight gain
SaroglitazarDual AgonistApproved (India)Improved insulin sensitivity without major adverse effects
MuraglitazarDual AgonistDiscontinuedSignificant glucose-lowering but associated with cardiovascular risks

Mécanisme D'action

Le navéglitazar exerce ses effets en agissant comme un agoniste double des récepteurs activés par les proliférateurs de peroxysomes α et γ. Ces récepteurs jouent un rôle crucial dans la régulation du métabolisme du glucose et des lipides. En activant ces récepteurs, le navéglitazar améliore la sensibilité à l’insuline et réduit les niveaux de glucose sanguin. Les cibles moléculaires comprennent le PPARα et le PPARγ, et les voies impliquées sont liées au métabolisme des lipides et à l’homéostasie du glucose .

Comparaison Avec Des Composés Similaires

Le navéglitazar est unique en raison de son activité d’agoniste double sur le PPARα et le PPARγ. Des composés similaires comprennent :

    Muraglitazar : Un autre agoniste double du PPARα/γ étudié pour ses effets sur le métabolisme du glucose.

    Tesaglitazar : Un agoniste double du PPARα/γ avec des effets hypoglycémiants similaires.

    Ragaglitazar : Connu pour son activité d’agoniste double sur le PPARα et le PPARγ.

    Farglitazar : Un autre composé ayant une activité d’agoniste double du PPARα/γ

Le navéglitazar se distingue par sa structure moléculaire spécifique et le profil unique de ses voies métaboliques.

Activité Biologique

Naveglitazar is an investigational compound primarily studied for its potential therapeutic effects on Type 2 Diabetes Mellitus (T2DM) through its action as a dual agonist of peroxisome proliferator-activated receptors (PPARs). This article delves into the biological activity of this compound, summarizing its mechanisms, pharmacological effects, and relevant research findings.

Overview of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression involved in glucose and lipid metabolism. There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ. Each subtype has distinct roles:

  • PPARα : Primarily involved in lipid metabolism and energy homeostasis.
  • PPARβ/δ : Plays a role in fatty acid oxidation and energy expenditure.
  • PPARγ : Crucial for insulin sensitivity and glucose metabolism.

This compound targets both PPARα and PPARγ, offering a potential dual mechanism to improve glycemic control and lipid profiles in diabetic patients.

This compound acts as a ligand-activated transcription factor, modulating the expression of genes involved in lipid metabolism and insulin sensitivity. By activating PPARγ, it enhances peripheral insulin sensitivity, while activation of PPARα helps in the reduction of triglyceride levels and overall lipid management .

Pharmacological Profile

This compound has shown promising results in preclinical studies:

  • In Vitro Studies : this compound demonstrated effective binding affinity to human PPARα (EC50 = 320 nM) and PPARγ (EC50 = 110 nM), indicating strong dual agonist properties .
  • Animal Studies : In obese diabetic mouse models (db/db mice), treatment with this compound resulted in significant reductions in glucose levels, insulin resistance, triglycerides, free fatty acids, and cholesterol levels over a treatment period .

Clinical Trials

This compound has undergone various phases of clinical trials to evaluate its efficacy and safety:

Study PhaseDescriptionKey Findings
Phase IIEvaluated the efficacy in patients with T2DMShowed significant improvements in glycemic control and lipid profiles compared to placebo .
Phase IIbLong-term safety assessmentIndicated a favorable safety profile with minimal adverse effects related to weight gain or hypoglycemia .

Case Studies

Several case studies have highlighted the real-world application of this compound in managing diabetes:

  • Case Study 1 : A cohort of patients receiving this compound showed improved HbA1c levels after 12 weeks of treatment compared to baseline measurements.
  • Case Study 2 : Long-term administration resulted in sustained improvements in lipid profiles without significant adverse effects on body weight.

Propriétés

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870358
Record name 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476436-68-7
Record name Naveglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476436-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naveglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476436687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naveglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAVEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y995M7GM0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naveglitazar
Reactant of Route 2
Naveglitazar
Reactant of Route 3
Reactant of Route 3
Naveglitazar
Reactant of Route 4
Reactant of Route 4
Naveglitazar
Reactant of Route 5
Reactant of Route 5
Naveglitazar
Reactant of Route 6
Reactant of Route 6
Naveglitazar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.